d(Gatgcatc)2

Description

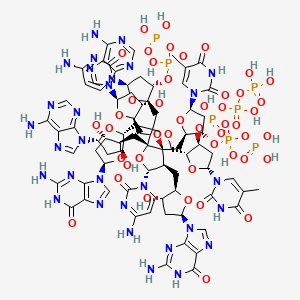

d(Gatgcatc)₂ is a self-complementary DNA duplex with the sequence 5′-G-A-T-G-C-A-T-C-3′, forming a double-stranded octamer through Watson-Crick base pairing. The structure features a central "GC" dinucleotide pair flanked by alternating adenine-thymine (A-T) and thymine-adenine (T-A) base pairs, adopting a B-DNA conformation under physiological conditions. Its molecular weight is approximately 5,200 Da, and its stability is influenced by hydrogen bonding, base stacking, and sequence-specific interactions . This oligonucleotide is commonly used in biophysical studies to investigate DNA-protein interactions, ligand binding, and structural dynamics due to its well-defined helical geometry .

Properties

CAS No. |

133983-37-6 |

|---|---|

Molecular Formula |

C78H99N30O46P7 |

Molecular Weight |

2409.6 g/mol |

IUPAC Name |

[(2R,3S,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-2-[3-[(2R,3S,5R)-5-(6-aminopurin-9-yl)-3-hydroxyoxolan-2-yl]-2-[(2R,3S,4R,5R)-2,4-bis[[(2R,3S,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3-hydroxyoxolan-2-yl]methyl]-5-(4-amino-2-oxopyrimidin-1-yl)-3-[[(2R,3S,5R)-5-(6-aminopurin-9-yl)-3-hydroxyoxolan-2-yl]methoxy]-3-[[(2R,3S,5R)-3-[hydroxy(phosphonooxy)phosphoryl]oxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl]oxolan-2-yl]-2-[[(2R,3S,5R)-3-[hydroxy-[hydroxy(phosphonooxy)phosphoryl]oxyphosphoryl]oxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy]propyl]oxolan-3-yl] phosphono hydrogen phosphate |

InChI |

InChI=1S/C78H99N30O46P7/c1-29-19-103(74(119)99-65(29)113)53-13-38(149-159(132,133)152-156(124,125)126)43(144-53)17-77(139-21-44-35(112)11-49(145-44)106-26-90-56-60(82)86-24-88-62(56)106)31(7-36-32(109)8-50(140-36)107-27-91-57-63(107)95-70(83)97-67(57)115)69(102-6-4-47(80)94-73(102)118)147-78(77,18-41-34(111)10-51(142-41)108-28-92-58-64(108)96-71(84)98-68(58)116)76(15-40-33(110)9-48(141-40)105-25-89-55-59(81)85-23-87-61(55)105,16-42-37(148-158(130,131)151-155(121,122)123)12-52(143-42)101-5-3-46(79)93-72(101)117)138-22-45-39(150-160(134,135)154-161(136,137)153-157(127,128)129)14-54(146-45)104-20-30(2)66(114)100-75(104)120/h3-6,19-20,23-28,31-45,48-54,69,109-112H,7-18,21-22H2,1-2H3,(H,130,131)(H,132,133)(H,134,135)(H,136,137)(H2,79,93,117)(H2,80,94,118)(H2,81,85,87)(H2,82,86,88)(H,99,113,119)(H,100,114,120)(H2,121,122,123)(H2,124,125,126)(H2,127,128,129)(H3,83,95,97,115)(H3,84,96,98,116)/t31-,32-,33-,34-,35-,36+,37-,38-,39-,40+,41+,42+,43+,44+,45+,48+,49+,50+,51+,52+,53+,54+,69+,76?,77-,78+/m0/s1 |

InChI Key |

FKHVEDXFGWEULZ-MEFFBUPESA-N |

SMILES |

CC1=CN(C(=O)NC1=O)C2CC(C(O2)CC3(C(C(OC3(CC4C(CC(O4)N5C=NC6=C5N=C(NC6=O)N)O)C(CC7C(CC(O7)N8C=NC9=C(N=CN=C98)N)O)(CC1C(CC(O1)N1C=CC(=NC1=O)N)OP(=O)(O)OP(=O)(O)O)OCC1C(CC(O1)N1C=C(C(=O)NC1=O)C)OP(=O)(O)OP(=O)(O)OP(=O)(O)O)N1C=CC(=NC1=O)N)CC1C(CC(O1)N1C=NC2=C1N=C(NC2=O)N)O)OCC1C(CC(O1)N1C=NC2=C(N=CN=C21)N)O)OP(=O)(O)OP(=O)(O)O |

Isomeric SMILES |

CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)C[C@@]3([C@H]([C@@H](O[C@]3(C[C@@H]4[C@H](C[C@@H](O4)N5C=NC6=C5N=C(NC6=O)N)O)C(C[C@@H]7[C@H](C[C@@H](O7)N8C=NC9=C(N=CN=C98)N)O)(C[C@@H]1[C@H](C[C@@H](O1)N1C=CC(=NC1=O)N)OP(=O)(O)OP(=O)(O)O)OC[C@@H]1[C@H](C[C@@H](O1)N1C=C(C(=O)NC1=O)C)OP(=O)(O)OP(=O)(O)OP(=O)(O)O)N1C=CC(=NC1=O)N)C[C@@H]1[C@H](C[C@@H](O1)N1C=NC2=C1N=C(NC2=O)N)O)OC[C@@H]1[C@H](C[C@@H](O1)N1C=NC2=C(N=CN=C21)N)O)OP(=O)(O)OP(=O)(O)O |

Canonical SMILES |

CC1=CN(C(=O)NC1=O)C2CC(C(O2)CC3(C(C(OC3(CC4C(CC(O4)N5C=NC6=C5N=C(NC6=O)N)O)C(CC7C(CC(O7)N8C=NC9=C(N=CN=C98)N)O)(CC1C(CC(O1)N1C=CC(=NC1=O)N)OP(=O)(O)OP(=O)(O)O)OCC1C(CC(O1)N1C=C(C(=O)NC1=O)C)OP(=O)(O)OP(=O)(O)OP(=O)(O)O)N1C=CC(=NC1=O)N)CC1C(CC(O1)N1C=NC2=C1N=C(NC2=O)N)O)OCC1C(CC(O1)N1C=NC2=C(N=CN=C21)N)O)OP(=O)(O)OP(=O)(O)O |

Synonyms |

d(GATGCATC)2 |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Similarities

Compound 1: d(TATC)m(5)Acr-d(GATA)

- Structure: A modified DNA duplex with the sequence d(TATC) linked to a 2-methoxy-6-chloro-9-aminoacridine (Acr) intercalator and hybridized with d(GATA). The acridine moiety introduces a planar aromatic group that stabilizes the duplex via intercalation .

- Molecular Weight : 2,737.47 Da (significantly higher than d(Gatgcatc)₂ due to the acridine modification) .

- Stability : The acridine modification enhances thermal stability (melting temperature, Tₘ ≈ 75°C) compared to unmodified duplexes like d(Gatgcatc)₂ (Tₘ ≈ 55°C) by introducing additional π-π stacking interactions .

- Applications : Used in anticancer research for its ability to disrupt DNA replication and induce apoptosis via intercalation-mediated DNA damage .

Compound 2: Standard B-DNA Duplex (d(CGCGAATTCGCG)₂)

- Structure: A 12-mer Dickerson dodecamer with the sequence 5′-C-G-C-G-A-A-T-T-C-G-C-G-3′, forming a canonical B-DNA helix with a central A-T tract .

- Molecular Weight : ~7,400 Da.

- Stability : Higher Tₘ (~85°C) than d(Gatgcatc)₂ due to increased GC content (58% vs. 25% in d(Gatgcatc)₂) and stronger base stacking .

- Applications : A benchmark in crystallography and molecular dynamics simulations to study DNA flexibility and hydration patterns .

Comparative Data Table

| Parameter | d(Gatgcatc)₂ | d(TATC)m(5)Acr-d(GATA) | d(CGCGAATTCGCG)₂ |

|---|---|---|---|

| Sequence | 5′-G-A-T-G-C-A-T-C-3′ | d(TATC)-Acr-d(GATA) | 5′-C-G-C-G-A-A-T-T-C-G-C-G-3′ |

| Length | 8 bp | 8 bp (modified) | 12 bp |

| Molecular Weight | ~5,200 Da | ~2,737 Da (complex) | ~7,400 Da |

| Melting Temp. (Tₘ) | ~55°C | ~75°C | ~85°C |

| Key Modification | None | Acridine intercalator | None |

| Primary Application | Biophysical studies | Anticancer research | Structural biology |

| Solubility | High in aqueous buffers | Moderate (hydrophobic Acr) | High in aqueous buffers |

| Hydrogen Bonds | 16 (Watson-Crick pairs) | 16 + Acr-mediated stacking | 24 (Watson-Crick pairs) |

Key Research Findings

Stability: d(Gatgcatc)₂ exhibits lower thermal stability than both d(TATC)m(5)Acr-d(GATA) and the Dickerson dodecamer due to its shorter length and lower GC content . The acridine modification in d(TATC)m(5)Acr-d(GATA) compensates for sequence-based instability by introducing non-covalent interactions, making it more resilient to denaturation .

The Dickerson dodecamer’s high GC content and length make it ideal for studying DNA mechanics, whereas d(Gatgcatc)₂’s shorter length limits its utility in long-range interaction studies .

Solubility and Bioavailability :

- The hydrophobic acridine group in d(TATC)m(5)Acr-d(GATA) reduces its aqueous solubility compared to unmodified duplexes, necessitating organic co-solvents for in vitro applications .

- d(Gatgcatc)₂’s lack of modifications ensures compatibility with standard biochemical assays without solubility interference .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.